9-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-9H-fluorene-9-carbohydrazide
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Overview
Description
9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and an indole-3-carbaldehyde derivative. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the hydrazide group into an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or nitro groups on the indole ring.
Scientific Research Applications
Chemistry
In chemistry, 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. Structure-activity relationship (SAR) studies could help in optimizing its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could play a crucial role in binding to these targets, while the hydrazide group might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
9-hydroxy-9H-fluorene-9-carbohydrazide: Lacks the indole moiety, which may result in different chemical and biological properties.
Indole-3-carbaldehyde derivatives: These compounds contain the indole moiety but lack the fluorene and hydrazide groups.
Uniqueness
The combination of the fluorene, indole, and hydrazide groups in 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide makes it unique. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4g/mol |
IUPAC Name |
9-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]fluorene-9-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(26-25-14-15-13-24-21-12-6-3-7-16(15)21)23(28)19-10-4-1-8-17(19)18-9-2-5-11-20(18)23/h1-14,24,28H,(H,26,27)/b25-14+ |
InChI Key |
HZYBYSFMWNLSCP-AFUMVMLFSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
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